molecular formula C28H34N4O9 B1231193 (2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid

(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid

Cat. No.: B1231193
M. Wt: 570.6 g/mol
InChI Key: ODKDMMTXTVCCLJ-BVSLBCMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H34N4O9 and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H34N4O9

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid

InChI

InChI=1S/C28H34N4O9/c1-41-25-23(35)9-15-8-22(26(37)31-21(28(39)40)6-14(12-33)13-34)32(11-18(15)24(25)36)27(38)19(29)7-16-10-30-20-5-3-2-4-17(16)20/h2-5,9-10,14,19,21-22,30,33-36H,6-8,11-13,29H2,1H3,(H,31,37)(H,39,40)/t19-,21-,22-/m0/s1

InChI Key

ODKDMMTXTVCCLJ-BVSLBCMMSA-N

Isomeric SMILES

COC1=C(C=C2C[C@H](N(CC2=C1O)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CC(CO)CO)C(=O)O)O

Canonical SMILES

COC1=C(C=C2CC(N(CC2=C1O)C(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CC(CO)CO)C(=O)O)O

Synonyms

TMC 2A
TMC-2A

Origin of Product

United States

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